molecular formula C20H16N2S B5643614 6-(2,5-dimethylphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

6-(2,5-dimethylphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

Cat. No.: B5643614
M. Wt: 316.4 g/mol
InChI Key: LLDHENITJDBEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-dimethylphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

The synthesis of 6-(2,5-dimethylphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyridine ring followed by the introduction of the phenyl and dimethylphenyl groups. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct substitution pattern on the pyridine ring. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2,5-dimethylphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 6-(2,5-dimethylphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 6-(2,5-dimethylphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile include other substituted pyridines and thiopyridines. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its properties and applications.

Properties

IUPAC Name

6-(2,5-dimethylphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2S/c1-13-8-9-14(2)16(10-13)19-11-17(15-6-4-3-5-7-15)18(12-21)20(23)22-19/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDHENITJDBEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=C(C(=S)N2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.